Aqueous Solubility & Stability via Dihydrochloride Salt
3-Piperidin-3-ylmethyl-quinoline dihydrochloride demonstrates significantly improved aqueous solubility and stability compared to its free base analog, 3-(Piperidin-3-ylmethyl)quinoline . The dihydrochloride salt is specifically noted for its enhanced solubility in water , a property that is crucial for reliable in vitro assay preparation and for ensuring consistent formulation in further synthesis steps. This addresses a key limitation of the free base, which is a solid with lower inherent water solubility .
| Evidence Dimension | Aqueous Solubility and Physical Stability |
|---|---|
| Target Compound Data | Increased aqueous solubility and stability; Dihydrochloride salt form |
| Comparator Or Baseline | Free base form (3-(Piperidin-3-ylmethyl)quinoline) |
| Quantified Difference | Qualitative improvement from 'soluble in water' to a more stable, less hygroscopic salt form |
| Conditions | Standard laboratory conditions; Vendor and literature descriptions of physicochemical properties |
Why This Matters
Superior solubility directly impacts the reproducibility of in vitro assays and the efficiency of subsequent synthetic steps, making it a preferred starting material over the free base.
